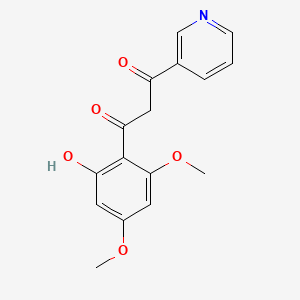
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione is an organic compound that features both phenolic and pyridinyl functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2-Hydroxy-4,6-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable diketone, such as acetylacetone, in the presence of a base like sodium hydroxide.
Cyclization: The intermediate product may then undergo cyclization under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Precise control of reaction temperatures to favor desired products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenols or pyridines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Lacks methoxy groups.
1-(4,6-Dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Lacks hydroxyl group.
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione: Pyridine ring at a different position.
Uniqueness
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
6344-87-2 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C16H15NO5/c1-21-11-6-13(19)16(15(7-11)22-2)14(20)8-12(18)10-4-3-5-17-9-10/h3-7,9,19H,8H2,1-2H3 |
Clave InChI |
PCZMRFDMCLFLQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


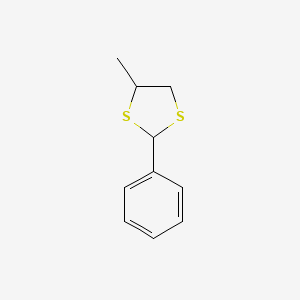
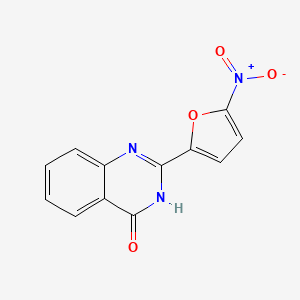
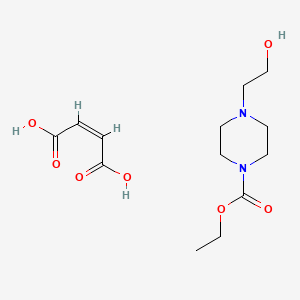
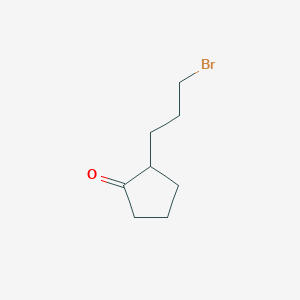
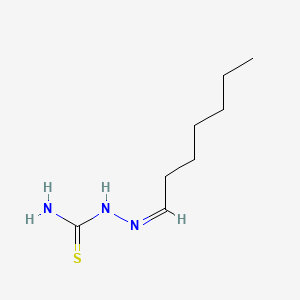
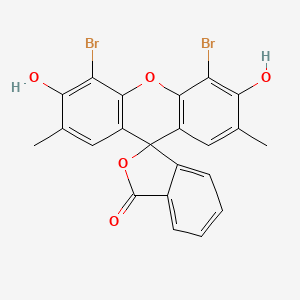

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
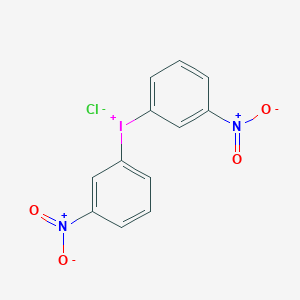

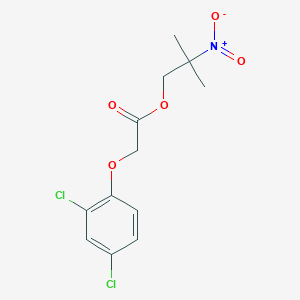

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

